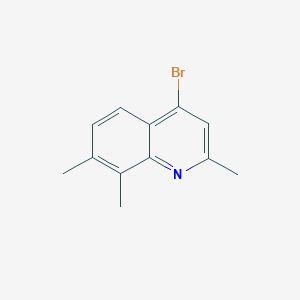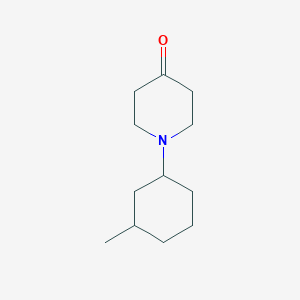
1-(3-Methylcyclohexyl)piperidin-4-one
Overview
Description
1-(3-Methylcyclohexyl)piperidin-4-one is a chemical compound with the molecular formula C12H21NO and a molecular weight of 195.30 . It is used in scientific research for various applications, including the synthesis of pharmaceuticals, studying neurological processes, and exploring organic chemistry reactions.
Synthesis Analysis
Piperidines, including 1-(3-Methylcyclohexyl)piperidin-4-one, are important synthetic fragments for designing drugs . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Molecular Structure Analysis
The molecular structure of 1-(3-Methylcyclohexyl)piperidin-4-one consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines, including 1-(3-Methylcyclohexyl)piperidin-4-one, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis of Pharmaceuticals
Piperidines, including “1-(3-Methylcyclohexyl)piperidin-4-one”, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Studying Neurological Processes
This compound is utilized in scientific research for studying neurological processes. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Exploring Organic Chemistry Reactions
“1-(3-Methylcyclohexyl)piperidin-4-one” is used in exploring organic chemistry reactions. It’s versatile nature enables its use in synthesizing pharmaceuticals.
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs, were found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
Antimicrobial Applications
Piperidine derivatives also show antimicrobial properties . This makes “1-(3-Methylcyclohexyl)piperidin-4-one” a potential candidate for the development of new antimicrobial drugs .
Analgesic Applications
Piperidine derivatives, including “1-(3-Methylcyclohexyl)piperidin-4-one”, are used as analgesic agents . They can potentially be used in the development of new pain relief medications .
Anti-inflammatory Applications
Piperidine derivatives are also used as anti-inflammatory agents . This suggests that “1-(3-Methylcyclohexyl)piperidin-4-one” could be used in the development of new anti-inflammatory drugs .
Antipsychotic Applications
Piperidine derivatives are used as antipsychotic agents . This suggests that “1-(3-Methylcyclohexyl)piperidin-4-one” could potentially be used in the development of new antipsychotic drugs .
Safety and Hazards
properties
IUPAC Name |
1-(3-methylcyclohexyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-10-3-2-4-11(9-10)13-7-5-12(14)6-8-13/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZDQHHPRSMCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylcyclohexyl)piperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1438608.png)



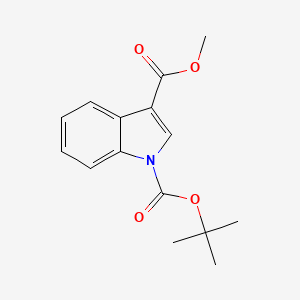


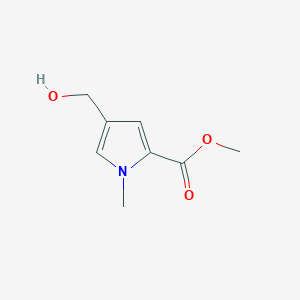
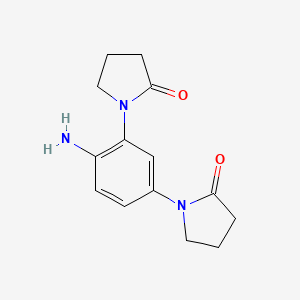

![1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1438628.png)
